4-ethoxy-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzenesulfonamide
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Description
4-ethoxy-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H25N5O3S and its molecular weight is 439.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-ethoxy-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzenesulfonamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway Under normal conditions, AChE breaks down acetylcholine into choline and acetate. This leads to prolonged activation of muscarinic and nicotinic receptors, which are involved in various cognitive functions .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cognitive function. This makes this compound a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Biochemical Analysis
Biochemical Properties
Related compounds with a phenylpiperazine moiety have been shown to interact with enzymes such as acetylcholinesterase . These interactions could potentially influence biochemical reactions within the cell, although the specific nature of these interactions remains to be determined.
Cellular Effects
Based on its structural similarity to other bioactive compounds, it may influence cell function by interacting with various cellular proteins and influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-ethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-2-30-19-8-10-20(11-9-19)31(28,29)25-21-16-22(24-17-23-21)27-14-12-26(13-15-27)18-6-4-3-5-7-18/h3-11,16-17H,2,12-15H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYPNPSPZSOXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.